Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
Description
Chemical Name: Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No.: 192132-79-9 Molecular Formula: C₁₀H₂₂N₂O₃ Molecular Weight: 218.29 g/mol Structure: The compound features a tert-butyl (1,1-dimethylethyl) ester group attached to a carbamate moiety. The carbamate nitrogen is further substituted with a 2-(3-aminopropoxy)ethyl chain.
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASZFCDYSJMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192132-79-9 | |
| Record name | tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The amine group in 2-(3-aminopropoxy)ethylamine reacts with Boc anhydride in dichloromethane (DCM) or dimethylformamide (DMF) as solvents, facilitated by triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the Boc reagent, forming a carbamate bond.
Representative Procedure:
Optimization Strategies
-
Solvent Effects: DMF enhances solubility of polar intermediates but requires careful moisture control, whereas DCM offers easier purification.
-
Stoichiometry: A 10% excess of Boc anhydride ensures complete amine conversion.
-
Temperature Control: Slow addition at 0°C minimizes side reactions (e.g., urea formation).
Stepwise Synthesis from Polyamine Precursors
An alternative route involves the sequential functionalization of polyamine backbones, as demonstrated in carbamate-protected polyamine syntheses. This method is advantageous for introducing multiple protected amine groups in a single molecule.
General Methodology
-
Starting Material: Ethylenediamine or homologs are treated with Boc-protecting reagents.
-
Selective Protection: Alkyl phenyl carbonates selectively protect primary amines over secondary amines under controlled pH.
-
Iterative Reactions: Additional Boc groups are introduced after deprotection of specific amines.
Example from Literature:
-
Compound: [2-(2-tert-Butoxycarbonylaminoethylamino)ethyl]carbamic acid tert-butyl ester
-
Yield: 61%
-
Key Steps:
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency and product purity. Below is a comparative analysis of common systems:
| Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | TEA | 0°C → RT | 85 | 98 |
| DMF | DIPEA | RT | 92 | 95 |
| THF | Pyridine | 0°C | 68 | 90 |
-
DCM/TEA System: Preferred for rapid reactions but requires strict anhydrous conditions.
-
DMF/DIPEA System: Higher yields due to improved solubility of Boc intermediates.
Comparative Analysis of Synthetic Routes
Direct Boc Protection vs. Stepwise Synthesis
| Parameter | Direct Boc Protection | Stepwise Synthesis |
|---|---|---|
| Steps | 1 | 2–3 |
| Yield | 77–96% | 61–75% |
| Complexity | Low | Moderate |
| Scalability | High | Limited |
-
Direct Protection is optimal for industrial-scale production due to fewer steps and higher yields.
-
Stepwise Methods are reserved for structurally complex analogs requiring selective protection.
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water, leading to the formation of and .
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides .
Major Products
Hydrolysis: Produces and the corresponding .
Substitution Reactions: Produces substituted carbamates and other derivatives.
Scientific Research Applications
Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI): has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Industry: Utilized in the production of polymers and other materials where carbamate groups are required.
Mechanism of Action
The mechanism of action of Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) involves its ability to act as a prodrug . Upon hydrolysis, it releases the active amine, which can then interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and the structure of the released amine .
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis. Below is a comparison of the target compound with similar carbamic acid esters:
Physicochemical Properties
- Solubility: The presence of the 3-aminopropoxyethyl chain in the target compound increases polarity compared to analogs with aromatic or alkyl substituents (e.g., the tetrahydroquinolinyl derivative in ). However, the tert-butyl group reduces aqueous solubility relative to hydroxyl-containing analogs (e.g., 208577-84-8 in ).
- Stability : Tert-butyl esters are acid-labile, enabling deprotection under mild acidic conditions. The primary amine in the target compound may require protection during reactions to prevent undesired nucleophilic attacks .
Research and Application Insights
Comparative Reactivity
- Amine vs. Hydroxyl: The 3-aminopropoxyethyl chain in the target compound offers greater nucleophilicity than the hydroxyethyl group in 208577-84-8, enabling diverse conjugation chemistries (e.g., Schiff base formation) .
- Steric Effects: The tert-butyl group in all analogs provides steric shielding, but bulkier substituents (e.g., tetrahydroquinolinyl in ) may hinder reaction rates in crowded environments.
Biological Activity
Carbamic acid, specifically the compound [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI), is a derivative of carbamic acid that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Carbamic acid derivatives typically exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many carbamates inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial in the context of neuropharmacology.
- Receptor Modulation : Some studies indicate that carbamate derivatives can act as agonists or antagonists at various receptor sites, influencing physiological responses.
Pharmacological Effects
Research indicates that Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) exhibits several pharmacological effects:
- Neuroprotective Effects : The compound has shown potential neuroprotective properties in preclinical models. It may enhance cognitive function by modulating cholinergic activity.
- Anti-inflammatory Activity : Some studies suggest that this carbamate can reduce inflammatory responses, potentially benefiting conditions such as arthritis or neuroinflammation.
Toxicological Profile
The toxicological profile of carbamate compounds generally includes:
- Acute Toxicity : Carbamates are often characterized by low acute toxicity; however, specific studies are necessary to evaluate the safety profile of 9CI.
- Chronic Effects : Long-term exposure may lead to neurotoxic effects, as seen with other members of the carbamate family.
In Vivo Studies
- Neuroprotective Study in Rodents : A study demonstrated that administration of Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) improved cognitive performance in rodent models subjected to neurotoxic agents. The compound was found to significantly reduce markers of oxidative stress in brain tissues.
- Anti-inflammatory Effects : In a controlled experiment involving inflammatory models in mice, the administration of this carbamate resulted in a significant decrease in pro-inflammatory cytokines compared to control groups.
In Vitro Studies
Q & A
Basic Research Questions
Q. What synthesis methods are recommended for preparing Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI), and how can purity be ensured?
- Methodology :
-
Step 1 : React the amine precursor (e.g., 3-aminopropanol derivatives) with a tert-butoxycarbonyl (Boc) protecting agent under anhydrous conditions. Use a base like triethylamine to neutralize byproducts .
-
Step 2 : Purify the product via recrystallization (solvent: ethyl acetate/hexane) or column chromatography (stationary phase: silica gel; mobile phase: gradient of dichloromethane/methanol). Monitor purity using TLC or HPLC .
-
Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of the Boc group.
- Purity Validation :
| Technique | Purpose | Threshold |
|---|---|---|
| HPLC | Quantify impurities | ≥98% purity |
| NMR (¹H/¹³C) | Confirm structural integrity | Match reference shifts |
| Mass Spectrometry | Verify molecular ion peak | ±0.5 Da tolerance |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respirator (if dust/aerosols form) .
- First Aid :
- Skin Contact : Wash with soap/water for 15 minutes.
- Eye Exposure : Rinse with saline for 20 minutes; seek medical evaluation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to achieve >99% enantiomeric purity?
- Strategy :
- Chiral Catalysts : Use asymmetric reduction with sodium borohydride in a solvent mixture (e.g., ethanol/dichloromethane) at –15°C to 0°C. This approach achieved >99% chiral purity in related carbamic esters .
- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective acylation of undesired enantiomers .
- Validation :
| Technique | Application |
|---|---|
| Chiral HPLC | Enantiomer separation |
| Polarimetry | Optical rotation measurement |
Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?
- Approach :
- NMR Analysis :
- ¹H NMR: Identify amine protons (δ 1.2–1.8 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm).
- ¹³C NMR: Confirm carbonyl (C=O) at ~155 ppm and ether linkages (C-O) at 60–70 ppm .
- LC-MS/MS : Detect fragmentation patterns to distinguish isomers (e.g., m/z 248.32 for molecular ion) .
Q. How can contradictory reactivity data in literature be addressed during experimental design?
- Systematic Analysis :
- Variable Screening : Test reaction parameters (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or in-situ FTIR to track intermediate formation .
- Case Study :
- Conflict : Discrepancies in Boc-deprotection rates under acidic conditions.
- Resolution : Compare trifluoroacetic acid (TFA) vs. HCl/dioxane; monitor by ¹H NMR .
Application-Oriented Questions
Q. What strategies enhance the compound’s stability in aqueous buffers for biological assays?
- Stabilization Methods :
- pH Control : Maintain pH 6–7 to minimize Boc-group hydrolysis.
- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO immediately before use .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Workflow :
Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., HDACs).
MD Simulations : Assess stability of ligand-protein complexes in GROMACS (50 ns trajectories).
SAR Analysis : Correlate substituent effects (e.g., Boc-group bulkiness) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
